molecular formula C12H10N4O B15067825 3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one CAS No. 89812-73-7

3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one

Katalognummer: B15067825
CAS-Nummer: 89812-73-7
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: YPIGEVLOZHVQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with an amino group at the 3-position and a pyrrole ring at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-pyrrolecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to promote cyclization and formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminoquinazolin-4(3H)-one: Lacks the pyrrole ring, which may affect its biological activity and chemical properties.

    3-Aminoquinazolin-4(3H)-one: Similar core structure but without the pyrrole substitution.

    2-(1H-Pyrrol-2-yl)quinazolin-4(3H)-one: Lacks the amino group, which can influence its reactivity and applications.

Uniqueness

3-Amino-2-(1H-pyrrol-2-yl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the pyrrole ring, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

89812-73-7

Molekularformel

C12H10N4O

Molekulargewicht

226.23 g/mol

IUPAC-Name

3-amino-2-(1H-pyrrol-2-yl)quinazolin-4-one

InChI

InChI=1S/C12H10N4O/c13-16-11(10-6-3-7-14-10)15-9-5-2-1-4-8(9)12(16)17/h1-7,14H,13H2

InChI-Schlüssel

YPIGEVLOZHVQGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CN3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.